2-Amino-4-ethyl-6-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-ethyl-6-fluorobenzoic acid is an organic compound that belongs to the class of aminobenzoic acids It is characterized by the presence of an amino group (-NH2), an ethyl group (-C2H5), and a fluorine atom (-F) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-ethyl-6-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 4-ethylbenzoic acid to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as fluorine gas or a fluorine-containing compound under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of safer and more efficient fluorinating agents. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-ethyl-6-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of 2-nitro-4-ethyl-6-fluorobenzoic acid.
Reduction: Formation of 2-amino-4-ethyl-6-fluorobenzyl alcohol.
Substitution: Formation of 2-amino-4-ethyl-6-chlorobenzoic acid or other substituted derivatives.
Scientific Research Applications
2-Amino-4-ethyl-6-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a precursor in the synthesis of bioactive compounds that can interact with biological targets.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 2-Amino-4-ethyl-6-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The ethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetics and bioavailability.
Comparison with Similar Compounds
2-Amino-6-fluorobenzoic acid: Lacks the ethyl group, which can affect its chemical reactivity and biological activity.
2-Amino-4-ethylbenzoic acid: Lacks the fluorine atom, which can influence its binding properties and stability.
2-Amino-4-fluorobenzoic acid:
Uniqueness: 2-Amino-4-ethyl-6-fluorobenzoic acid is unique due to the combination of the amino, ethyl, and fluorine substituents on the benzoic acid core. This unique structure imparts specific chemical and physical properties that can be advantageous in various applications, such as enhanced binding affinity in drug design and improved material properties in industrial applications.
Properties
IUPAC Name |
2-amino-4-ethyl-6-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-2-5-3-6(10)8(9(12)13)7(11)4-5/h3-4H,2,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITSAMBVDJBLHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)F)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.